
3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway. It was initially developed as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In recent years, CEP-1347 has been the subject of extensive scientific research, with studies investigating its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
科学的研究の応用
Antimicrobial Activity
- Compounds similar to 3-(4-chlorophenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-4-methyl-2H-chromen-2-one have shown significant antibacterial and antifungal activities. They were evaluated using docking studies with the crystal structure of oxidoreductase proteins, showing a correlation between their molecular structure and inhibitory potency (Mandala et al., 2013).
Structural Characterization
- The crystal structure of similar compounds has been determined, providing insights into their molecular configurations, which are key to understanding their reactivity and potential applications in pharmaceuticals (Manolov et al., 2012).
Anticholinesterase Activity
- Derivatives of this compound have been developed and tested for their inhibitory activity against butyrylcholinesterase, indicating potential for treating neurological disorders (Filippova et al., 2019).
Lipase and α-Glucosidase Inhibition
- Novel heterocyclic compounds derived from structures similar to the subject compound have shown significant inhibition of lipase and α-glucosidase, suggesting potential applications in treating metabolic disorders (Bekircan et al., 2015).
Catalytic Applications
- Related compounds have been used as catalysts in the synthesis of various pharmacologically relevant derivatives, highlighting their versatility in chemical synthesis (Niknam et al., 2012).
特性
IUPAC Name |
3-(4-chlorophenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O3/c1-3-26-10-12-27(13-11-26)14-15-29-20-8-9-21-17(2)23(24(28)30-22(21)16-20)18-4-6-19(25)7-5-18/h4-9,16H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKBNHOLKPYZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=C(C(=O)O3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)
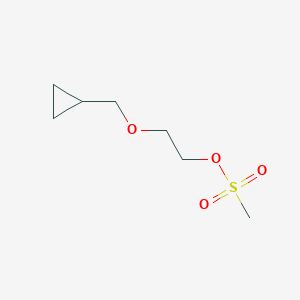

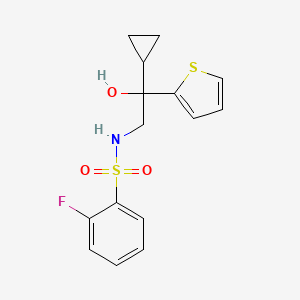
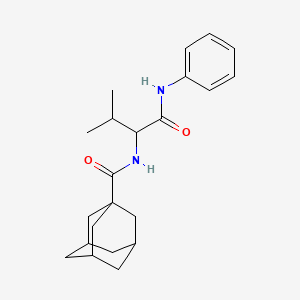

![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
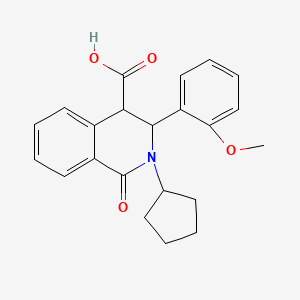

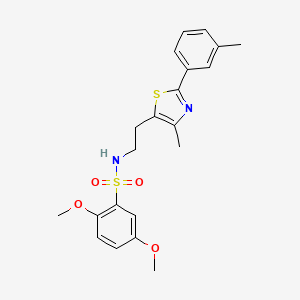
![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)